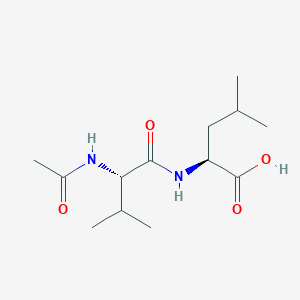

n-Acetyl-l-valyl-l-leucine

Description

Structure

3D Structure

Properties

CAS No. |

23506-41-4 |

|---|---|

Molecular Formula |

C13H24N2O4 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H24N2O4/c1-7(2)6-10(13(18)19)15-12(17)11(8(3)4)14-9(5)16/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

InChI Key |

KXJIASGDDBUKJR-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

The synthesis of N-Acetyl-L-valyl-L-leucine involves two primary stages: the formation of the dipeptide backbone (L-valyl-L-leucine) and the subsequent N-terminal acetylation. These steps can be performed through various chemical and enzymatic methods, each with distinct strategies for optimization and control.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the elucidation of a compound's molecular weight and structure. For n-Acetyl-l-valyl-l-leucine, both tandem and high-resolution mass spectrometry are crucial for its comprehensive characterization.

Tandem Mass Spectrometry (MS/MS) Analyses

Specific tandem mass spectrometry (MS/MS) data for this compound is not extensively available in the reviewed literature. However, based on the general principles of peptide fragmentation, a theoretical fragmentation pattern can be proposed. In MS/MS analysis, the parent ion of this compound would be subjected to collision-induced dissociation (CID). This process would likely lead to the cleavage of the peptide bond between the valine and leucine (B10760876) residues, resulting in the formation of b- and y-type fragment ions. The observation of these characteristic fragment ions would provide definitive confirmation of the amino acid sequence.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Detailed high-resolution mass spectrometry (HRMS) data for this compound are not readily found in the public domain. HRMS is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound (chemical formula: C₁₃H₂₄N₂O₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the compound's elemental composition and, by extension, its identity.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structure of a molecule in its crystalline state.

Single Crystal X-ray Diffraction for Defining Peptide Plane Orientations

The unit cell parameters for this compound have been reported as follows:

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.579 (4) |

| b (Å) | 18.134 (2) |

| c (Å) | 9.998 (3) |

| β (°) | 114.71 (2) |

| V (ų) | 1576.8 (8) |

| Z | 4 |

| Dₓ (Mg m⁻³) | 1.21 |

| Data sourced from IUCr Journals nih.gov |

Analysis of Polymorphic Behavior in Crystalline N-Acetyl Amides

Specific studies on the polymorphic behavior of crystalline this compound have not been identified in the surveyed scientific literature. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in N-acetylated amino acids and peptides. Different polymorphic forms can exhibit distinct physical properties. While the existence of polymorphs for this compound is plausible, further experimental studies are required to investigate and characterize any such forms.

Molecular Conformation and Dynamics

The single-crystal X-ray diffraction study provides a detailed, static picture of the molecular conformation of this compound in the crystalline state. nih.gov The data reveals specific torsion angles for the peptide backbone and the side chains of the valine and leucine residues. In the crystal, the molecules adopt a conformation that is stabilized by the intermolecular hydrogen bonding network, forming a β-sheet structure. nih.gov

Information regarding the molecular dynamics of this compound, which would describe its conformational flexibility in solution, is not available in the reviewed literature. Molecular dynamics simulations could offer valuable insights into the range of conformations accessible to the molecule in a solvated environment, complementing the static picture provided by crystallography.

Torsion Angle (φ, ψ) Analysis for Peptide Backbone Descriptions

The backbone conformation of a peptide is defined by a set of torsion angles, with the most significant being φ (phi) and ψ (psi). The crystal structure of this compound, as determined by X-ray diffraction, provides precise values for these angles. osu.edunih.gov These experimentally determined angles define the spatial arrangement of the peptide chain.

Solid-state NMR spectroscopy has been employed as a complementary technique to determine the backbone structure of this compound in a non-crystalline state. Studies utilizing solid-state ¹⁴N NMR spectroscopy have shown good agreement with the structure determined by X-ray diffraction, confirming the peptide backbone conformation. Furthermore, advanced solid-state NMR techniques have been used to determine multiple torsion angle constraints, providing a more detailed picture of the peptide's structure in solid form. osu.edu One study demonstrated the use of a 2FNH-NH/CaH experiment to determine the torsion angle φ, yielding a value of -142° ± 5°, which is in fair agreement with the X-ray diffraction result of -136.5°. meihonglab.com

Table 1: Torsion Angles for this compound from X-ray Crystallography

| Residue | Torsion Angle (φ) | Torsion Angle (ψ) |

| Valine | -136.5° | Data not available in abstract |

| Leucine | Data not available in abstract | Data not available in abstract |

Investigation of Hydrogen Bonding Networks and Intramolecular Interactions

The stability of the this compound conformation is significantly influenced by a network of hydrogen bonds and other intramolecular interactions. These interactions have been extensively studied using solid-state NMR, particularly through the use of isotopes such as ¹⁷O and ¹⁵N. nih.govresearchgate.net

Quantum chemical calculations have been performed to understand the influence of the hydrogen-bonding network on the amide-¹⁵N chemical shift anisotropy (CSA) tensor. nih.gov These calculations consider the extended molecular structure, including intermolecular interactions at the carbonyl group and the amide N-H bond, which are shown to have a significant effect on the tensor's principal values. nih.gov

Solid-state NMR experiments using ¹⁷O have been instrumental in probing the details of hydrogen bonding. researchgate.net Through-space hydrogen bonding in this compound was investigated using a two-dimensional ¹H-detected ¹⁷O R³-R-INEPT experiment, highlighting the importance of ¹⁷O NMR in studying the structure of biomolecular solids. researchgate.net The quadrupolar and chemical shift parameters of the three distinct oxygen environments in the dipeptide have been determined, providing further insight into the local electronic environment shaped by hydrogen bonding. researchgate.netmit.edu

Additionally, spin diffusion NMR techniques have been used to probe short ¹⁵N-¹⁵N distances in single crystals of this compound, providing further constraints for defining the three-dimensional structure and the relative orientation of the peptide units. nih.gov

Table 2: Experimental Probes for Hydrogen Bonding in this compound

| Experimental Technique | Nucleus Probed | Information Gained | Reference |

| Solid-State NMR | ¹⁵N | Amide-¹⁵N CSA tensor variation due to hydrogen bonding | nih.gov |

| Solid-State NMR | ¹⁷O | Through-space hydrogen bonding, oxygen environments | researchgate.net |

| Solid-State NMR | ¹⁵N | Short-range internuclear distances | nih.gov |

Conformational Flexibility and Rotational Dynamics

While crystal structures provide a static image of a molecule, peptides in reality exhibit a degree of conformational flexibility and rotational dynamics. These dynamic aspects of this compound have been explored through molecular dynamics (MD) simulations.

MD simulations provide a computational approach to model the movement of atoms and molecules over time, offering insights into the accessible conformational states and the transitions between them. For this compound, these simulations can reveal the flexibility of the peptide backbone and the rotational freedom of the valine and leucine side chains.

The inherent flexibility of the peptide is also influenced by the nature of the peptide bond itself and the steric hindrance imposed by the amino acid side chains. The acetylated N-terminus and the bulky side chains of valine and leucine will restrict the available conformational space, yet allow for localized dynamic motions. Solid-state NMR studies, while often performed on solid samples, can also provide information on molecular dynamics by analyzing parameters such as line widths and relaxation times.

Molecular Interactions and Transport Mechanisms

Membrane Transporter Recognition and Substrate Specificity

Unlike l-leucine (B1674790), which relies on the high-affinity L-Type Amino Acid Transporter 1 (LAT1), n-Acetyl-l-leucine is recognized by a different set of carriers, primarily transporters of organic anions and monocarboxylates. researchgate.netrockychem.com This switch in transporter affinity allows n-Acetyl-l-leucine to bypass the transport limitations of LAT1. rockychem.comresearchgate.net

At physiological pH, n-Acetyl-l-leucine exists predominantly as an anion, which facilitates its recognition by organic anion transporters. acs.org Studies using human embryonic kidney cells that overexpress these transporters have confirmed that n-Acetyl-l-leucine is a translocated substrate for both OAT1 (SLC22A6) and OAT3 (SLC22A8). researchgate.net These transporters are typically involved in the distribution of drugs and nutrients throughout the body. researchgate.net

The interaction is characterized by low affinity, with a Michaelis constant (Kₘ) of approximately 10 mM for both OAT1 and OAT3. acs.org This low-affinity, high-capacity transport means that the transporters are less likely to become saturated, allowing for effective uptake even at high concentrations. acs.org

| Transporter | Substrate | Michaelis Constant (Kₘ) |

| OAT1 | n-Acetyl-l-leucine | ~10 mM |

| OAT3 | n-Acetyl-l-leucine | ~10 mM |

This table summarizes the affinity of OAT1 and OAT3 for n-Acetyl-l-leucine. Data sourced from studies on human embryonic kidney cells. acs.org

Research has identified Monocarboxylate Transporter 1 (MCT1; SLC16A1) as a key transporter for n-Acetyl-l-leucine. researchgate.netrockychem.com The N-acetylation of leucine (B10760876) renders the compound a substrate for MCTs, which are widely expressed and facilitate high-capacity delivery to various tissues, including the central nervous system. MCT1-mediated uptake allows n-Acetyl-l-leucine to act as a prodrug of l-leucine, bypassing the rate-limiting step controlled by LAT1. researchgate.netresearchgate.net The affinity of MCT1 for n-Acetyl-l-leucine is lower compared to LAT1's affinity for l-leucine, which prevents transporter saturation and allows for uptake to remain in a linear relationship with concentration over a broader range. researchgate.net

A crucial aspect of n-Acetyl-l-leucine's transport profile is its lack of interaction with the transporters responsible for carrying its parent molecule, l-leucine, and similar peptides.

L-Type Amino Acid Transporter (LAT1): Despite being the primary transporter for l-leucine, studies conclusively show that n-Acetyl-l-leucine is neither a substrate nor an inhibitor of LAT1 (SLC7A5). researchgate.net LAT1 is a high-affinity (Kₘ for leucine is ~0.2 mM), low-capacity transporter that would quickly become saturated. acs.org By utilizing different transporters, n-Acetyl-l-leucine avoids this saturation limit. acs.org

Peptide Transporter (PepT1): Similarly, n-Acetyl-l-leucine is not a substrate for the peptide transporter PepT1. researchgate.net Interestingly, while it is not transported by PepT1, it does act as a weak inhibitor of the transporter, with a reported IC₅₀ of 0.74 mM.

| Transporter | Interaction with n-Acetyl-l-leucine | Comparison with l-leucine/Dipeptides |

| OAT1/OAT3 | Substrate | l-leucine is not a substrate. |

| MCT1 | Substrate | l-leucine is not a substrate. |

| LAT1 | Not a substrate or inhibitor | Primary, high-affinity transporter for l-leucine. |

| PepT1 | Not a substrate; weak inhibitor | Transports di- and tripeptides. |

This table provides a comparative overview of transporter interactions for n-Acetyl-l-leucine. researchgate.netacs.orgresearchgate.net

Influence of N-Acetylation on Transport Properties

The addition of an acetyl group to the l-leucine molecule is the direct cause of the altered transport characteristics, primarily by changing the molecule's ionization state. researchgate.net

N-acetylation has a profound effect on the pKa of the nitrogen atom in the amino group. researchgate.netresearchgate.net In l-leucine, the presence of both an amino group (NH₃⁺) and a carboxyl group (COO⁻) makes it a zwitterion at physiological pH (around 7.4). This zwitterionic state necessitates a specific carrier like LAT1 for membrane transport. researchgate.net

The acetylation process involves replacing a hydrogen on the amino group with an acetyl group, forming an amide linkage. researchgate.net This change significantly decreases the basicity of the nitrogen atom due to resonance delocalization of its lone pair of electrons. researchgate.netresearchgate.net As a result, n-Acetyl-l-leucine has only a single pKa value associated with its carboxylic acid group and is no longer a zwitterion. At physiological pH, the amino group is uncharged, and the molecule exists predominantly as an anion (COO⁻). researchgate.net This anionic state is what allows it to be recognized and transported by OAT1 and OAT3. acs.org

The change in ionization also introduces the possibility of passive diffusion across membranes, which is highly dependent on the surrounding pH. researchgate.net While carrier-mediated transport is required at the neutral pH of the intestine and other tissues, the molecule can become neutrally charged in more acidic environments. researchgate.net

For n-Acetyl-l-leucine, a neutral, membrane-permeant species can exist. In the highly acidic environment of the stomach (pH 1-3), the neutral form of n-Acetyl-l-leucine is predicted to predominate, allowing for some degree of passive membrane permeability. However, at a neutral pH of 7, it is estimated that only about 0.16% of n-Acetyl-l-leucine would be in its uncharged, membrane-permeant form. Therefore, in most physiological environments relevant for drug absorption and distribution, carrier-mediated transport remains the dominant mechanism. researchgate.net

Interactions with Biological Macromolecules

The interaction of n-Acetyl-l-valyl-l-leucine with biological macromolecules is a critical aspect of its biochemical profile. These interactions can influence the structure and function of proteins, thereby affecting various cellular processes.

Formation and Cleavage as Adducted Products from Proteins (e.g., Globin)

Current scientific literature, as per the conducted search, does not provide specific information on the formation and cleavage of this compound as an adducted product from proteins such as globin. Adduct formation typically involves the covalent binding of a chemical species to a biological macromolecule. While the formation of protein adducts is a known phenomenon for various compounds, specific data detailing this process for this compound is not available in the provided search results. Further research is required to elucidate whether this compound forms such adducts with globin or other proteins and the mechanisms governing their potential formation and cleavage.

Enzymatic Biotransformations and Biochemical Significance

Enzyme Substrate Specificity Studies

The susceptibility of N-Acetyl-L-valyl-L-leucine to enzymatic cleavage is a key determinant of its metabolic fate. Studies on enzymes like aminoacylases, dipeptidases, and proteases provide insight into its stability and breakdown.

Aminoacylases (EC 3.5.1.14) are a class of enzymes that typically hydrolyze N-acyl-L-amino acids. nih.gov While their primary function is often associated with the catabolism of acetylated amino acids, their activity towards acetylated dipeptides like this compound is less characterized. nih.gov The natural function of many microbial aminoacylases remains largely unknown, though their role in the breakdown of acetylated peptides has been suggested. nih.gov Some aminoacylases exhibit a preference for long-chain acyl groups over acetyl groups, suggesting that the N-acetyl group in this compound might influence its recognition and hydrolysis by these enzymes. nih.gov For instance, an aminoacylase (B1246476) from Paraburkholderia monticola showed high hydrolytic activity with N-lauroyl-L-alanine but minimal activity with acetyl-amino acids. nih.gov

Dipeptidases, enzymes that cleave dipeptides into their constituent amino acids, would also be critical in the metabolism of this compound. However, the N-terminal acetylation of the dipeptide likely affects its substrate suitability for many dipeptidases, which often require a free amino terminus for recognition and catalysis.

α-Chymotrypsin, a serine protease, is known for its ability to catalyze the hydrolysis of peptide bonds, particularly on the C-terminal side of aromatic amino acids (tyrosine, phenylalanine, tryptophan) and, to a lesser extent, leucine (B10760876). sigmaaldrich.com The enzyme's specificity is influenced by the nature of the amino acid residues flanking the scissile bond.

The N-acetylation of an amino acid or peptide can impact its interaction with α-chymotrypsin. Studies on the hydrolysis of N-acetyl-L-amino acid methyl esters have been instrumental in understanding the elementary steps of α-chymotrypsin catalysis. nih.gov These investigations reveal the importance of hydrophobic interactions between the substrate's side chain and the enzyme's active site. nih.gov Given that α-chymotrypsin shows secondary specificity for leucine, it is plausible that it could hydrolyze the peptide bond in this compound, releasing N-acetyl-L-valine and L-leucine (B1674790). sigmaaldrich.com

Table 1: Factors Influencing α-Chymotrypsin Activity

| Factor | Description | Relevance to this compound |

| Primary Specificity | Preferential cleavage at the C-terminus of aromatic amino acids. | The leucine residue provides a potential, albeit secondary, cleavage site. sigmaaldrich.com |

| Secondary Specificity | Hydrolysis also occurs at the C-terminus of other residues, including leucine. | This makes the valyl-leucine bond a potential target for the enzyme. sigmaaldrich.com |

| N-terminal Acylation | The acetyl group can influence substrate binding and kinetics. | Studies with N-acetylated amino acid esters suggest this modification is compatible with enzyme activity. nih.gov |

| pH Optimum | The optimal pH for α-chymotrypsin activity is around 7.8. | Activity is significantly reduced at more acidic or alkaline pH values. sigmaaldrich.com |

| Temperature Optimum | The optimal temperature for activity is approximately 50°C. | Self-digestion can occur at higher temperatures. sigmaaldrich.com |

Endogenous Formation and Metabolic Context

N-acetylated amino acids and peptides are increasingly recognized as important endogenous molecules involved in various physiological and pathological processes.

N-acetylated amino acids, such as N-acetyl-L-leucine, are considered endogenous metabolites. hmdb.ca They can be formed through the N-acetylation of free amino acids or released from peptides by the action of N-acylpeptide hydrolases. hmdb.ca While the direct detection of this compound in biological specimens is not widely documented, the presence of its constituent N-acetylated amino acid, N-acetyl-L-leucine, in biofluids like saliva and feces suggests that pathways for the formation and processing of such compounds exist. hmdb.ca

Research on the related compound, N-acetyl-dl-leucine, has shown that it can normalize glucose and glutamate (B1630785) metabolism in certain pathological conditions. nnpdf.org In a mouse model of Sandhoff's disease, treatment with N-acetyl-dl-leucine led to a normalization of these key metabolic pathways in cerebellar tissues. nnpdf.org Furthermore, studies using µPET scans revealed that N-acetyl-L-leucine can increase the regional cerebral metabolic rate for glucose in the vestibulocerebellum. nih.gov This suggests that acetylated amino acids and potentially acetylated dipeptides like this compound could play a role in modulating central nervous system energy metabolism. There is also evidence suggesting that N-acetyl-DL-leucine may modulate glutamate neurotransmission. nih.gov

N-acetyl-L-leucine has been shown to have a positive impact on cellular housekeeping and defense mechanisms. In a mouse model of traumatic brain injury, treatment with N-acetyl-L-leucine led to a partial restoration of autophagy flux. nih.gov Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins. Its proper functioning is essential for neuronal health.

Furthermore, in a model of Sandhoff's disease, N-acetyl-dl-leucine was found to increase the levels of superoxide (B77818) dismutase, a key enzyme responsible for scavenging reactive oxygen species (ROS). nnpdf.org While leucine itself can have a pro-oxidant effect in certain cell types, leading to an increase in ROS, the acetylated form appears to contribute to antioxidant defenses. nnpdf.orgnih.gov This suggests a neuroprotective role by mitigating oxidative stress. nnpdf.orgnih.gov

Table 2: Bioactive Roles of Related N-Acetylated Compounds

| Compound | Observed Effect | Biological Context |

| N-acetyl-dl-leucine | Normalized glucose and glutamate metabolism. nnpdf.org | Mouse model of Sandhoff's disease. nnpdf.org |

| N-acetyl-L-leucine | Increased regional cerebral glucose metabolism. nih.gov | µPET studies in animals. nih.gov |

| N-acetyl-L-leucine | Partial restoration of autophagy flux. nih.gov | Mouse model of traumatic brain injury. nih.gov |

| N-acetyl-dl-leucine | Increased levels of superoxide dismutase. nnpdf.org | Mouse model of Sandhoff's disease. nnpdf.org |

Stability and Enzymatic Hydrolysis in Biological Environments

The stability and subsequent enzymatic hydrolysis of N-Acetyl-L-leucine are key factors influencing its bioavailability and metabolic fate within the body.

Research has shown that N-Acetyl-L-leucine is metabolized to L-leucine within cells. nih.gov The enzymatic process primarily responsible for this conversion is deacetylation, catalyzed by acylase enzymes. nih.gov Specifically, aminoacylase I has been identified as a key enzyme in the hydrolysis of N-acetylated amino acids. hmdb.ca

The stability of similar N-acetylated compounds has been studied under various conditions. For instance, N-acetylcysteine has shown degradation under light, heat, and in both acidic and basic conditions. nih.gov While specific stability data for this compound is not available, the data for N-acetylcysteine can provide some insight into the general stability of N-acetylated amino acids.

The enzymatic hydrolysis of N-acetyl-DL-leucine has been investigated, revealing that the L-enantiomer is preferentially metabolized. nih.gov Studies using liver microsome fractions have demonstrated the conversion of N-acetyl-dl-leucine to L-leucine. nih.gov This stereospecific metabolism highlights the importance of enzymatic activity in the biological effects of N-acetylated amino acids. nih.gov

Below are tables summarizing the key enzymes involved in the biotransformation of N-acetylated amino acids and the conditions affecting their stability.

Table 1: Key Enzymes in the Biotransformation of N-Acetylated Amino Acids

| Enzyme Name | EC Number | Reaction Catalyzed | Substrates |

| Leucine N-acetyltransferase | 2.3.1.66 | Acetyl-CoA + L-leucine ⇌ CoA + N-acetyl-L-leucine | Acetyl-CoA, L-leucine, L-arginine, L-valine (B1682139), L-phenylalanine |

| Aminoacylase I | 3.5.1.14 | N-acyl-L-amino acid + H₂O ⇌ Fatty acid + L-amino acid | N-acetylated aliphatic amino acids |

This table provides an overview of enzymes involved in the synthesis and hydrolysis of N-acetylated amino acids, including N-acetyl-L-leucine. Data sourced from various enzyme databases. wikipedia.orgqmul.ac.uk

Table 2: Factors Affecting Stability of a Related Compound (N-Acetylcysteine)

| Condition | % Decrease in Content | Duration |

| Light Irradiation | 3% | 4 weeks |

| Heating (80°C) | 24% | 3 hours |

| Acidic (HCl 0.5M) | 15% | 1 minute |

| Basic (NaOH 0.1M) | 23% | 10 minutes |

| Moderate Oxidative (H₂O₂ 0.3%) | 6% | 3 hours |

This table presents stability data for N-acetylcysteine under forced degradation conditions, which may provide general insights into the stability of N-acetylated amino acids. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the properties of n-Acetyl-l-valyl-l-leucine at the electronic level.

Ab Initio Calculations for Spectroscopic Parameters

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for the experimental structural characterization of this compound. researchgate.netresearchgate.netnih.gov The interpretation of the experimental NMR data heavily relies on quantum chemical calculations. Specifically, ab initio and DFT calculations have been employed to determine the ¹⁷O quadrupolar and chemical shift parameters for the three distinct oxygen environments in the dipeptide. researchgate.netresearchgate.netnih.gov These calculations establish a correlation between the NMR parameters and the local molecular structure, such as C-O bond lengths and torsion angles. researchgate.net For example, through-space hydrogen bonding in this compound has been investigated using two-dimensional ¹H-detected ¹⁷O correlation experiments, the results of which are rationalized with the aid of quantum chemical computations. researchgate.netnih.gov

| Oxygen Site | Calculated Quadrupole Coupling Constant (Cq) (MHz) | Calculated Isotropic Chemical Shift (δiso) (ppm) |

| NCO | Data not publicly available | Data not publicly available |

| CO | Data not publicly available | Data not publicly available |

| COH | Data not publicly available | Data not publicly available |

Note: While the use of quantum chemical calculations to determine these parameters for this compound is cited, the specific calculated values are not always publicly available in the referenced literature.

Prediction of Physicochemical Attributes and Electronic Structure

Quantum chemical calculations also provide fundamental insights into the physicochemical attributes and electronic structure of this compound. The acetylation of the N-terminus neutralizes the positive charge of the amino group, making the N-terminal residue larger and more hydrophobic. biocyc.org DFT calculations can map the electron density distribution across the molecule, identifying regions of high and low electron density, which are crucial for understanding its reactivity and intermolecular interactions. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's susceptibility to electron donation and acceptance, respectively. While specific values for this compound are not detailed in the available literature, studies on similar acetylated amino acids and peptides provide a framework for these predictions. frontiersin.org

Molecular Docking for Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies of this compound into a protein target are not widely reported, studies on similar Leu-Val based dipeptides provide valuable insights into how it might interact with a protein binding site. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Leu-Val dipeptide derivative | Bacterial protein (5MMN) | -7.10 |

| Leu-Val dipeptide derivative | Malarial protein (1SME) | -8.71 |

Table based on data from a study on novel Leu-Val based dipeptides, indicating the potential binding affinities for similar structures. nih.gov

Artificial Neural Network (ANN) Applications for Reaction Condition Optimization

Information not available in the searched sources.

Analytical Chemistry Methodologies

Liquid Chromatography Techniques

Liquid chromatography is fundamental for the separation and purification of n-Acetyl-l-valyl-l-leucine from related impurities and isomers.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in resolution and speed, making it highly suitable for the analysis of complex biological samples. waters.com For metabolite profiling, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) to identify and quantify numerous dipeptides simultaneously. nih.govmdpi.com

A common strategy involves the derivatization of dipeptides to enhance chromatographic separation and detection sensitivity. mdpi.com For instance, a method for quantifying 36 different dipeptides in various tissues was established using derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™. researchgate.net Although this specific study did not include this compound, it successfully separated and quantified isomeric dipeptides like Leu-Pro and Pro-Leu, demonstrating the method's capability to differentiate peptides based on amino acid sequence. nih.govmdpi.com Such an approach would be invaluable for studying the metabolic fate of this compound in biological systems.

Research Highlight: UPLC-MS/MS for Dipeptide Profiling A study on organ-specific dipeptide distribution in mice demonstrated the power of UPLC-MS/MS. The method allowed for the quantification of 30 dipeptides across 13 different organs, revealing unique distribution patterns and highlighting the importance of the amino acid's position (N- or C-terminus) in the dipeptide's biological abundance. nih.govmdpi.com

| Parameter | UPLC-MS/MS Method for Dipeptides |

| Technique | Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) |

| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Application | Simultaneous quantification of 36 dipeptides in biological tissues |

| Key Finding | Dipeptide profiles are organ-specific and depend on the amino acid sequence |

| Reference | nih.gov, mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides and monitoring for related substances. For N-acetylated amino acids and peptides, reversed-phase HPLC (RP-HPLC) is commonly employed. A patent for obtaining pure L-leucine (B1674790) describes using HPLC to analytically monitor the enzymatic hydrolysis of N-acetyl-L-leucine, a key step where impurity levels are critical. google.com

When analyzing impurities, it is essential to separate the main compound from structurally similar molecules, such as peptides with different sequences, deamidated forms, or precursor amino acids. Methods have been developed for the baseline separation of underivatized amino acids like leucine (B10760876), isoleucine, and valine using HPLC with UV detection, which is crucial for quantifying potential starting material impurities. nih.gov Furthermore, techniques like strong cation exchange (SCX) chromatography have been successfully used to isolate N-acetylated peptides from complex mixtures, demonstrating a powerful tool for separation based on the unique chemical properties conferred by the acetyl group. nih.gov

The stereochemistry of amino acids within a peptide is critical to its biological function. Chiral separation techniques are therefore essential for analyzing this compound to ensure enantiomeric purity and to detect any diastereomers (e.g., n-Acetyl-d-valyl-l-leucine).

A highly relevant study investigated the chiral separation of dipeptide surfactants, including sodium N-undecylenyl-L-valine-L-leucine (L-SUVL) and its isomer sodium N-undecylenyl-L-leucine-L-valine (L-SULV), using electrokinetic capillary chromatography (EKC). nih.gov This research demonstrated conclusively that the order of amino acids in a dipeptide has a dramatic effect on chiral recognition. The study found that poly-(L-SULV) provided the best enantioselectivity for the model compounds tested. nih.gov This highlights the sophisticated nature of chiral recognition and provides a direct precedent for the chiral analysis of valine-leucine dipeptide derivatives.

Other established methods for chiral separations include HPLC with chiral stationary phases (CSPs). sigmaaldrich.com Teicoplanin-based CSPs, for example, have shown exceptional versatility in separating underivatized amino acids and small peptides, with high-speed separations of dipeptides like DL-Leu-DL-Ala achieved in under one minute. chromatographytoday.com

Key Finding in Dipeptide Chiral Separation Research using dipeptide surfactants showed that the sequence of amino acids (Val-Leu vs. Leu-Val) significantly impacts chiral recognition, a critical consideration for developing separation methods for diastereomers of this compound. nih.gov

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of peptides. Its ability to provide precise mass measurements is fundamental to confirming molecular identity.

Electrospray Ionization (ESI) is a soft ionization technique that allows intact peptides and proteins to be transferred into the gas phase as highly charged ions. ucsf.edu When coupled with a Time-of-Flight (TOF) mass analyzer, the system provides high mass accuracy, which is crucial for confirming the elemental composition of a molecule. uab.edu

For peptides, ESI-MS typically produces a series of multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺). ucsf.edu The high mass resolution of TOF analyzers can be used to distinguish between amino acids with the same nominal mass but different elemental compositions, such as lysine (B10760008) and glutamine. uab.edu While specific studies detailing the ESI-TOF-MS analysis of this compound are not prominent, the technique is a standard method for the molecular weight determination and purity assessment of all synthetic peptides. uab.edu

The combination of HPLC with ESI and high-resolution tandem mass spectrometry (HRMS²) represents a powerful platform for both quantification and structural confirmation. A fully validated analytical procedure has been described in detail for N-(2-hydroxyethyl)-l-valyl-l-leucine (HEVL), a structural analog of the target compound. oup.comnih.gov This method, developed for biomonitoring, demonstrates the capabilities of the technique.

The procedure involves solid-phase extraction (SPE) of the analyte from a biological matrix (urine), followed by separation on an HPLC system and detection by ESI-HRMS². oup.comnih.gov The use of a deuterium-labeled internal standard ensures high accuracy and precision. The method for HEVL showed excellent selectivity and a low limit of quantitation (0.25 ng/mL). oup.comnih.gov Tandem mass spectrometry (MS²) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is essential for definitive identification in complex samples. This established methodology for a closely related valyl-leucine dipeptide derivative serves as a robust template for developing a similar assay for this compound.

Validated Method Parameters for a Val-Leu Dipeptide Derivative (HEVL)

| Parameter | Value/Description |

|---|---|

| Technique | HPLC-ESI-HRMS² |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Internal Standard | Deuterium-labeled HEVL |

| Limit of Quantitation | 0.25 ng/mL |

| Accuracy (Recovery) | 98–100% |

| Within-Day Precision | 1.8% to 3.0% |

| Reference | oup.com, nih.gov |

Liquid Chromatography/Mass Spectrometry (LC/MS) for Pharmacokinetic Parameter Determination in Research Models

The quantification of N-acetyl-L-leucine and its enantiomer, N-acetyl-D-leucine, in biological matrices such as plasma and tissue homogenates is crucial for understanding their pharmacokinetic profiles. Liquid chromatography coupled with mass spectrometry (LC/MS) has emerged as a highly specific and sensitive method for this purpose.

In a notable study investigating the pharmacokinetics of N-acetyl-DL-leucine enantiomers, a robust LC/MS method was employed to analyze samples from mice. nih.gov Plasma and tissue samples were collected at various time points, ranging from 0.25 to 8 hours, following oral administration. nih.govnist.gov The concentrations of the enantiomers were then determined using an LC/MS system, and the resulting data were used to calculate key pharmacokinetic parameters through a noncompartmental model. nih.govnist.gov

The analytical method demonstrated a significant difference in the pharmacokinetic behavior of the two enantiomers. Specifically, when the racemic mixture (N-acetyl-DL-leucine) was administered, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) were considerably higher for the D-enantiomer compared to the L-enantiomer. nist.gov This suggests potential differences in absorption, distribution, metabolism, or excretion between the two forms.

A detailed LC/MS methodology for the detection of N-acetyl-L-leucine and its related substances has also been described, highlighting the need for a specific and accurate analytical method due to the compound's poor ultraviolet (UV) absorption, which renders traditional thin-layer chromatography (TLC) less effective for precise quantification. google.com The developed LC method utilized a C18 column with a specific mobile phase composition and gradient elution, coupled with detection at a low UV wavelength (206 nm), which is a common approach when a compound lacks a strong chromophore. google.com

Table 1: Example of LC/MS Parameters for N-acetyl-L-leucine Analysis

| Parameter | Value |

| Chromatographic Column | SHIMADZU Shim-pack Scepter HD-C18-80, 4.6mm |

| Mobile Phase | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C |

| Detection Wavelength | 206 nm |

| Injection Volume | 10 µl |

| Run Time | 50 minutes |

This table presents a composite of typical parameters and does not represent a single, specific study but rather a general methodology.

Further refinement of the mass spectrometric detection can be achieved through tandem mass spectrometry (MS/MS). In a Parallel Reaction Monitoring (PRM) approach, the quadrupole can be set to filter for the specific mass-to-charge ratio (m/z) of N-acetyl-L-leucine (m/z 172 for the non-deuterated form). nih.gov Subsequent collision-induced dissociation allows for the quantification of a specific fragment ion, such as the leucine fragment at m/z 130, enhancing the specificity of the assay. nih.gov

General Spectroscopic Characterization (beyond structural elucidation)

Beyond its use in structural elucidation, various spectroscopic techniques are employed to characterize N-acetyl-L-leucine. These methods provide a spectroscopic fingerprint that can be used for identification and quality control purposes.

The National Institute of Standards and Technology (NIST) provides mass spectral data for N-acetyl-L-leucine, obtained through electron ionization (EI). nist.gov This technique provides a characteristic fragmentation pattern that can be used to identify the compound.

In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the characterization of N-acetyl-L-leucine. ChemicalBook provides reference spectra for both ¹H NMR and ¹³C NMR. chemicalbook.com The ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the different protons in the molecule, while the ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com

Table 2: Spectroscopic Data for N-acetyl-L-leucine

| Technique | Description |

| Mass Spectrometry (EI) | Provides a characteristic fragmentation pattern for identification. |

| ¹H NMR (in DMSO-d₆) | Shows distinct signals for the various protons within the molecule. |

| ¹³C NMR | Provides information about the carbon framework of the compound. |

Differential scanning calorimetry (DSC) has been utilized to study the thermal properties of N-acetyl-leucine enantiomers and their racemic mixture. nih.govchemicalbook.com The melting temperature phase diagram obtained from DSC analysis revealed that N-acetyl-leucine forms a conglomerate, which is a crystalline mixture of separate enantiomeric crystals. nih.govchemicalbook.com This is in contrast to a racemic compound, which would form a single crystalline structure containing both enantiomers in equal amounts. This thermal behavior is an important characteristic for the solid-state properties of the compound.

Peptidomimetic Design and Analogues

Principles of N-Acetylated Amino Acid and Dipeptide Analogue Design

N-acetylation, the introduction of an acetyl group (CH₃CO) to the N-terminus of a peptide or amino acid, is a strategic tool in peptidomimetic design. This simple modification can profoundly influence a molecule's interaction with biological systems.

A primary goal in designing analogues of N-acetyl-l-valyl-l-leucine is to control how the compound is absorbed and distributed throughout the body. The acetylation of the N-terminal amino acid is a cornerstone of this rational design process. At physiological pH, natural amino acids like leucine (B10760876) exist as zwitterions, possessing both a negatively charged carboxyl group and a positively charged amino group. biorxiv.org However, N-acetylation neutralizes the positive charge on the N-terminal nitrogen. biorxiv.org This chemical shift transforms the molecule from a zwitterion into an anion, fundamentally altering its interaction with membrane transporters. biorxiv.orgnih.gov

This transporter switching is a powerful design principle. By acetylating the valyl residue in this compound, the dipeptide is rationally designed to bypass the potentially saturated amino acid transport pathways and utilize anion transport systems, thereby modulating its cellular uptake and distribution. nih.gov

Table 1: Transporter Specificity Shift by N-Acetylation of L-Leucine (B1674790)

| Compound | Primary Transporter(s) | Transporter Affinity (Km) | Key Characteristic |

|---|---|---|---|

| L-Leucine | L-type Amino Acid Transporter 1 (LAT1) | High (~0.2 mM) biorxiv.org | Zwitterionic, subject to saturation. biorxiv.orgnih.gov |

| N-Acetyl-L-leucine | Organic Anion Transporters (OAT1, OAT3), Monocarboxylate Transporter 1 (MCT1) | Low (~10 mM) biorxiv.org | Anionic, bypasses LAT1, utilizes high-capacity transporters. biorxiv.orgnih.govresearchgate.net |

The conversion of a native amino acid or dipeptide into a substrate for anion transporters is a deliberate act of molecular engineering. As established, the key modification is N-acetylation, which imparts a net negative charge at physiological pH. biorxiv.org This makes the resulting N-acetylated compound, such as this compound, a suitable candidate for recognition by transporters that handle organic anions.

Research has confirmed that N-acetyl-l-leucine is a transportable substrate for both OAT1 and OAT3. biorxiv.orgresearchgate.net These transporters are part of the Solute Carrier (SLC) superfamily and are crucial for the transport of a wide range of endogenous and exogenous substances, including many drugs. nih.gov By designing analogues with an N-acetyl group, specificity is engineered towards these anion transport pathways, which can be particularly advantageous for delivering the compound to tissues where these transporters are highly expressed, such as the brain and kidneys. biorxiv.org The mechanism of action for levacetylleucine (the L-enantiomer) now includes its role as an inhibitor of OAT1 and OAT3, among other transporters. nih.gov This demonstrates that N-acetylation is a reliable strategy for directing amino acid-based molecules to this class of transporters.

Synthesis and Characterization of Novel N-Acetylated Peptidomimetic Scaffolds

The synthesis of N-acetylated dipeptides like this compound and their analogues follows established principles of peptide chemistry. A common strategy involves a multi-step process in either solution-phase or solid-phase.

A general synthetic route would be:

C-Terminal Protection: The C-terminal amino acid, L-leucine, is first protected, typically as a methyl or benzyl (B1604629) ester, to prevent unwanted side reactions at its carboxyl group.

N-Acetylation of the N-Terminal Amino Acid: The N-terminal amino acid, L-valine (B1682139), is acetylated. This is commonly achieved by reacting L-valine with acetic anhydride (B1165640). isef.netgoogle.com The reaction conditions, such as molar ratios and temperature, are optimized to ensure high yield. isef.net

Peptide Bond Formation: The protected L-leucine ester is then coupled with N-acetyl-L-valine using a standard peptide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide (peptide) bond.

Deprotection: In the final step, the protecting group on the C-terminus of the dipeptide is removed (e.g., via hydrolysis) to yield the final product, this compound.

The resulting compound and any novel analogues are then rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity and molecular weight. nih.gov

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

While specific structure-activity relationship (SAR) studies for a broad range of this compound analogues are not extensively documented in the public literature, SAR principles can be inferred from studies on related N-acetylated dipeptides, such as the immunologically active muramyl dipeptide (MDP). nih.gov Such investigations are crucial for optimizing the biological activity of a lead compound.

An SAR study on this compound analogues would involve synthesizing a library of related compounds and evaluating how specific structural changes affect their biological endpoints, such as transporter affinity or cellular efficacy. Modifications could be made at several positions:

The N-Acetyl Group: Replacing it with other acyl groups (e.g., propionyl, butyryl) to modulate lipophilicity.

The Valine Side Chain: Altering its size, branching, or polarity (e.g., replacing valine with alanine, isoleucine, or t-butyl-glycine).

The Leucine Side Chain: Modifying its length or hydrophobicity (e.g., replacing leucine with isoleucine, norleucine, or phenylalanine).

The Peptide Bond: Replacing it with a non-hydrolyzable isostere to increase metabolic stability.

For instance, SAR studies on MDP analogues, which are N-acetyl-muramyl-dipeptides, have shown that biological activity (specifically NOD2 activation) is highly sensitive to the nature of the amino acids and modifications to their carboxyl groups. nih.gov

Table 2: Illustrative SAR Findings from Muramyl Dipeptide (MDP) Analogues

| Analogue Modification (relative to MDP: N-acetyl-muramyl-L-Ala-D-isoGln) | Observation | Implication for SAR |

|---|---|---|

| Modification of the second amino acid | Esterification at the α-carboxyl group of isoglutamine (B555469) increases NOD2 activity. nih.gov | The C-terminal residue's carboxyl group is a key site for modification to enhance activity. |

| Varying alkyl chain length of ester | Activity increases with alkyl chain length up to C12, then decreases. nih.gov | There is an optimal lipophilicity for the C-terminal modification. |

| Modification of the first amino acid | Replacing L-Alanine with other amino acids like L-Serine or L-Valine significantly alters activity. | The side chain of the N-terminal amino acid is critical for target recognition. |

By analogy, a systematic SAR investigation of this compound would provide critical insights into the structural requirements for its optimal activity, guiding the rational design of more potent and specific second-generation compounds. Studies on other dipeptides have also highlighted that the hydrophobicity and bulkiness of the N-terminal amino acid play a significant role in improving biological inhibition. researchgate.net

Future Research Directions

Elucidating Undiscovered Biochemical Pathways Involving N-Acetyl-L-Valyl-L-Leucine

A primary objective for future research is to determine if and how this compound participates in or influences biochemical pathways. N-terminal acetylation is a widespread protein modification in eukaryotes that can protect against degradation and mediate protein interactions. nih.govcreative-proteomics.com Small molecules like N-acetylated amino acids can also be generated through the breakdown of acetylated proteins or by direct enzymatic action, and they are known to be part of various metabolic pathways. researchgate.netmdpi.com

Future investigations should focus on identifying the metabolic fate of this compound within biological systems. A key hypothesis is that it may act as a pro-drug, being hydrolyzed by specific enzymes to release its constituent amino acids, N-acetyl-l-valine and l-leucine (B1674790), or l-valine (B1682139) and N-acetyl-l-leucine, at specific sites. The enzymes responsible for such cleavage would likely be acylpeptide hydrolases (APH) or other peptidases. researchgate.net Research into the biosynthetic pathway is also crucial. In some bacteria, a novel pathway involving bifunctional enzymes is responsible for creating the N-acetylated dipeptide N-acetylglutaminylglutamine amide (NAGGN); a similar, undiscovered pathway could exist for this compound in various organisms. researchgate.net

Systematic screening of its interactions with cellular transporters is another vital research avenue. The acetylation of l-leucine, for instance, switches its primary cellular uptake from l-type amino acid transporters (LAT1) to monocarboxylate transporters (MCT1) and organic anion transporters (OAT1/OAT3). nih.gov Determining whether this compound is a substrate for these or other transporter families, such as peptide transporters (PepT), is essential for understanding its bioavailability and tissue distribution.

Table 1: Potential Areas of Investigation for Biochemical Pathways

| Research Area | Key Questions | Potential Methods & Approaches |

| Metabolism | Is the dipeptide hydrolyzed? What are the resulting products? | Incubation with cell lysates or specific enzymes (e.g., acylpeptide hydrolases) followed by LC-MS analysis. |

| Biosynthesis | Is the dipeptide synthesized endogenously? If so, by what enzymes? | Genomic screening for homologous acetyltransferases and peptide synthetases. Isotope tracing studies in cell cultures. |

| Cellular Transport | How does the dipeptide cross cell membranes? | Uptake assays using cell lines expressing specific transporters (e.g., MCTs, OATs, PepT). |

| Biological Activity | Does the intact dipeptide have a signaling role? | Screening for interaction with cellular receptors and influence on known signaling pathways (e.g., mTOR). nih.gov |

Advanced Structural Analysis of this compound in Complex Biological Environments

Understanding the three-dimensional structure of this compound is fundamental to predicting its function and interactions. N-terminal acetylation is known to neutralize the positive charge of the N-terminal amino group and can stabilize α-helical structures in peptides. researchgate.net How this modification, combined with the specific side chains of valine and leucine (B10760876), influences the conformational preferences of the dipeptide in an aqueous and biological context is unknown.

Future research must employ advanced analytical techniques to solve its structure, both in isolation and when complexed with potential biological targets like enzymes or transporters. High-resolution nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the peptide's conformation in solution. For interactions with larger proteins, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be indispensable. These methods can reveal the precise atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov

Investigating how the dipeptide behaves at interfaces, such as a lipid membrane, is also critical. The structural flexibility or rigidity of this compound will directly impact its ability to be recognized and transported across cellular barriers.

Table 2: Techniques for Advanced Structural Analysis

| Technique | Application | Expected Outcome |

| NMR Spectroscopy | Determining the 3D structure and dynamics in solution. | Insights into conformational preferences and flexibility. |

| X-ray Crystallography | Analyzing the static structure in complex with a target protein. | High-resolution model of the binding pocket and specific atomic interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | Studying the structure of large protein-dipeptide complexes. | Visualization of the dipeptide bound to large, flexible, or membrane-bound proteins. |

| Circular Dichroism (CD) | Assessing secondary structure elements upon interaction. | Information on conformational changes in a target protein upon dipeptide binding. |

Development of Predictive Computational Models for Dipeptide Interactions

Computational modeling offers a powerful, high-throughput approach to complement experimental research. The development of predictive models for this compound could rapidly accelerate the discovery of its biological functions. nih.gov Such models can be used to screen vast libraries of proteins to identify potential binding partners, significantly narrowing the field for experimental validation. nih.gov

Future work should focus on creating specialized molecular dynamics (MD) simulations to explore the conformational landscape of this compound. nih.gov These simulations can predict its most stable shapes and how it might adapt its structure to fit into a protein's active site. Furthermore, protein-peptide docking algorithms can be refined to better account for the properties of the N-acetyl group, improving the accuracy of binding predictions. Machine learning models, trained on data from known peptide-protein interactions, could be developed to predict whether this specific dipeptide is likely to interact with a given protein sequence or structure. nih.gov

These computational tools are not only for discovery but also for optimization. Once a biological target is identified, models can be used to design derivatives of this compound with potentially enhanced binding affinity or specificity.

Table 3: Computational Modeling Approaches

| Modeling Type | Purpose | Key Benefit |

| Molecular Dynamics (MD) | Simulate the movement and conformational changes of the dipeptide over time. | Reveals dynamic behavior and structural stability in different environments. |

| Protein-Peptide Docking | Predict the preferred binding orientation of the dipeptide to a protein target. | Identifies potential biological partners and binding modes. |

| Quantum Mechanics (QM) | Calculate electronic properties and reaction energies with high accuracy. | Provides precise details of bond formation/breakage during enzymatic reactions. |

| Machine Learning (ML) | Train algorithms on existing data to predict new interactions or properties. | Enables rapid, large-scale screening of potential protein targets. |

Exploration of Novel and Sustainable Synthetic Routes for Research Applications

The advancement of research into this compound is contingent upon the availability of the compound itself. Therefore, the development of efficient, scalable, and sustainable synthetic routes is a critical and immediate research goal. Current peptide synthesis often relies on solid-phase peptide synthesis (SPPS), which can generate significant solvent waste. nih.gov

Future research should explore greener synthesis alternatives. This could include liquid-phase peptide synthesis using a "molecular hiving" approach, which has been shown to reduce solvent consumption significantly. youtube.com Another avenue is the development of enzymatic synthesis methods. Utilizing enzymes for peptide bond formation and acetylation could offer a highly specific and environmentally friendly production process under mild aqueous conditions. A general method for N-acetylation using malonic acid as a precursor has shown high efficiency for a variety of molecules on a solid phase and could be adapted. rsc.org

Furthermore, optimizing existing methods is also important. For instance, processes for producing N-acetyl-l-leucine often involve acetylation with acetic anhydride (B1165640) followed by purification steps. isef.netgoogle.comgoogle.com Research into a one-pot synthesis for this compound from its constituent amino acids would represent a significant improvement in efficiency, reducing the number of steps and the potential for material loss.

Table 4: Comparison of Synthetic Strategies

| Synthetic Route | Description | Advantages | Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support. | High purity, easy purification of intermediates. | High solvent consumption, potential for waste. nih.gov |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs entirely in solution. | Scalable for large quantities. | Purification can be more complex than SPPS. |

| Molecular Hiving™ Technology | A tag-assisted liquid-phase synthesis method. | Reduced solvent use, green chemistry approach. youtube.com | Requires specialized tags and expertise. |

| Enzymatic Synthesis | Use of enzymes (e.g., ligases) to form peptide bonds. | High specificity, environmentally friendly, aqueous conditions. | Enzyme stability and cost, reaction equilibrium. |

Q & A

Q. How can researchers optimize the synthesis protocol for n-Acetyl-ʟ-valyl-ʟ-leucine to achieve high purity?

To optimize synthesis, employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Use high-purity reagents (>95%) and monitor reaction progress via HPLC to ensure coupling efficiency . Post-synthesis, purify the compound using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What are the recommended storage conditions for n-Acetyl-ʟ-valyl-ʟ-leucine to ensure long-term stability?

Store lyophilized peptide aliquots at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. For short-term use (≤1 week), dissolve in sterile PBS (pH 7.4) and store at 4°C. Avoid repeated freeze-thaw cycles to minimize degradation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of n-Acetyl-ʟ-valyl-ʟ-leucine?

Use 1H/13C NMR to confirm backbone conformation and side-chain stereochemistry. Compare chemical shifts to reference spectra of similar acetylated dipeptides (e.g., n-Acetyl-ʟ-leucine) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides precise molecular weight validation. For secondary structure analysis, circular dichroism (CD) in aqueous buffers is recommended .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic data (e.g., binding energies) for n-Acetyl-ʟ-valyl-ʟ-leucine across studies?

Cross-validate data using orthogonal methods:

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

- Computational docking (e.g., AutoDock Vina) to model interactions with target proteins and compare with experimental results.

- Replicate experiments under standardized buffer conditions (pH, ionic strength) to minimize variability .

Q. What methodological considerations are critical when designing in vitro studies to assess the bioactivity of n-Acetyl-ʟ-valyl-ʟ-leucine?

- Control groups : Include scrambled-sequence peptides and solvent-only controls.

- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 values.

- Replicates : Use ≥3 biological replicates to account for plate-to-plate variability.

- Endpoint assays : Combine cell viability (MTT assay) with target-specific readouts (e.g., ELISA for protein expression) .

Q. How can computational modeling be integrated with experimental data to predict the behavior of n-Acetyl-ʟ-valyl-ʟ-leucine in biological systems?

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in aqueous and lipid bilayer environments.

- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with permeability or solubility data.

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics to putative targets .

Q. What strategies can mitigate batch-to-batch variability in n-Acetyl-ʟ-valyl-ʟ-leucine synthesis for reproducible research?

- Quality control (QC) : Implement strict criteria (e.g., ≥98% purity via HPLC, MS/MS confirmation).

- Standardized protocols : Document reaction times, temperatures, and purification gradients in detail.

- Analytical cross-checks : Compare NMR spectra of new batches with a reference standard to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.